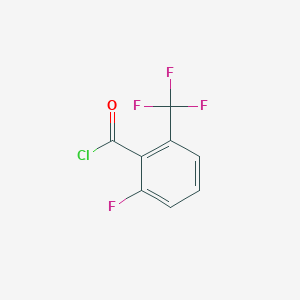

2-Fluoro-6-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)6-4(8(11,12)13)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148848 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109227-12-5 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109227125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride

CAS Number: 109227-12-5

For inquiries and purchasing, please contact our sales department.

This technical guide provides an in-depth overview of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a colorless to nearly colorless clear liquid. Its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 109227-12-5 | [1][2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [1][2][4] |

| Molecular Weight | 226.56 g/mol | [1][2][3][4] |

| Purity | ≥97% (GC) | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 194 °C | [2] |

| Density | 1.465 - 1.47 g/mL | [2] |

| Refractive Index (n20D) | 1.45 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

| Storage Temperature | 2 - 8 °C |

Applications in Synthesis

This compound is a versatile reagent, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine and a trifluoromethyl group on the benzoyl moiety can significantly enhance the metabolic stability and bioactivity of the resulting compounds.[3]

Its high reactivity as an acyl chloride allows for the efficient introduction of the 2-fluoro-6-(trifluoromethyl)benzoyl group into a wide range of molecules, particularly through reactions with amines to form amides. This makes it a valuable tool for medicinal chemists and researchers in drug discovery and development.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor 2-Fluoro-6-(trifluoromethyl)benzoic acid and its subsequent conversion to the title compound, as well as a general procedure for its use in amide synthesis.

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid

A plausible synthetic route to the precursor acid can be adapted from methodologies used for structurally similar compounds. One common approach involves the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with 1-fluoro-3-(trifluoromethyl)benzene and dry THF under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

An excess of crushed dry ice is added portion-wise to the reaction mixture. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

The reaction is quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

Dry dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Argon or Nitrogen gas supply

Procedure:

-

To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in dry dichloromethane under an inert atmosphere, a catalytic amount of DMF is added.

-

Oxalyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound, which can often be used in the next step without further purification.

General Protocol for Amide Synthesis (Schotten-Baumann Reaction)

This compound readily reacts with primary and secondary amines to form the corresponding amides.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

-

The amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.

-

The base is added to the stirred solution.

-

A solution of this compound in the same solvent is added dropwise to the amine solution, maintaining a low temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide.

-

The product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

While this compound is not itself a biologically active molecule that directly participates in signaling pathways, it is a crucial building block for the synthesis of compounds that are. For instance, it can be used to synthesize analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which are inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the arachidonic acid signaling pathway, which is involved in inflammation and pain.

Below are diagrams illustrating a typical synthetic workflow using this compound and the biological pathway targeted by the resulting products.

Caption: Synthetic workflow for a bioactive amide.

Caption: Targeted biological signaling pathway.

Safety Information

This compound is classified as a combustible and corrosive hazardous material. It is a skin corrosive (Category 1B). Appropriate personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride

This technical guide provides comprehensive information on 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern chemical research.

Compound Properties and Specifications

This compound is a highly reactive acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, enhancing its utility as a synthetic intermediate. These substitutions can significantly improve the metabolic stability and bioactivity of the final products.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Weight | 226.56 g/mol | [2] |

| Molecular Formula | C₈H₃ClF₄O | [2] |

| CAS Number | 109227-12-5 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.465 g/mL at 25 °C | [2] |

| Boiling Point | 194 °C | [2] |

| Refractive Index | n20/D 1.452 | [2] |

Table 2: Safety Information for this compound

| Hazard Information | Details | References |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |

| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [2] |

| Hazard Class | Skin Corrosion 1B | [2] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |

Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

Synthesis of this compound

This protocol describes the conversion of 2-Fluoro-6-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using oxalyl chloride. This method is favored for its mild conditions and the volatile nature of its byproducts.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension with stirring.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension via a dropping funnel. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

Caption: Synthesis of this compound.

Application: Amide Synthesis via Acylation

This compound is an excellent acylating agent for the synthesis of amides, which are prevalent in many pharmaceutical compounds.[1] This protocol provides a general procedure for the acylation of a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (2.0 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-16 hours, monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be further purified by recrystallization or column chromatography.

Role in Synthesis and Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block for introducing fluorinated moieties into target molecules. This is a key strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1] Its high reactivity allows for efficient coupling with a wide range of nucleophiles, making it a versatile tool in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the benzoyl chloride functionality, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules. The presence of these electron-withdrawing groups enhances the reactivity of the acyl chloride while influencing the physicochemical and biological properties of the resulting derivatives, such as metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.

Chemical Properties

This compound is a colorless to nearly colorless liquid under standard conditions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.56 g/mol | |

| CAS Number | 109227-12-5 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.465 g/mL at 25 °C | |

| Boiling Point | 194 °C | |

| Refractive Index | n20/D 1.452 | |

| Purity | ≥ 97% |

Synthesis

The synthesis of this compound typically proceeds through a two-step process, starting from the corresponding benzoic acid.

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic Acid

While a specific detailed protocol for the synthesis of 2-fluoro-6-(trifluoromethyl)benzoic acid was not found in the search results, a general approach can be inferred from the synthesis of related compounds. The synthesis would likely involve the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.

Experimental Protocol (General Procedure):

-

To a solution of 2-fluoro-6-(trifluoromethyl)benzoic acid in an inert solvent (e.g., dichloromethane or toluene), a stoichiometric excess of thionyl chloride is added.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and monitored for completion (e.g., by TLC or GC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

.dot

Figure 1. Synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety. Its high reactivity is attributed to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, which activate the acyl chloride towards nucleophilic attack.

General Reactivity

As a typical acyl chloride, it readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

.dot

Figure 2. Reactions with Nucleophiles.

Applications in Drug Discovery and Agrochemicals

The incorporation of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into molecules is a strategy employed to enhance their biological activity and pharmacokinetic properties. The fluorine and trifluoromethyl groups can increase metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable interactions.

While specific drugs or agrochemicals directly synthesized from this compound are not prominently documented in the searched literature, its structural motifs are present in various biologically active compounds. For instance, analogues of the COX-2 inhibitors celecoxib and rofecoxib, which are anti-inflammatory drugs, have been synthesized using structurally related building blocks. This suggests that this compound is a valuable tool for generating novel derivatives of existing drugs to explore structure-activity relationships and develop new therapeutic agents.

The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals due to its lipophilicity and ability to enhance biological activity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is classified as a skin corrosive (Hazard Class 1B).

Hazard and Precautionary Codes:

-

H314: Causes severe skin burns and eye damage.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods such as FT-IR and NMR.

FT-IR (KBr): The infrared spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1750-1800 cm⁻¹.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon. The carbonyl carbon signal is typically found in the downfield region (δ 160-170 ppm).

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts will be dependent on the solvent and the reference standard used.

Conclusion

Spectroscopic Profile of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS No. 109227-12-5), a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this guide combines existing infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. This approach offers a robust, predictive framework for the spectroscopic characterization of this important chemical intermediate.

Molecular Structure and Properties

-

Molecular Formula: C₈H₃ClF₄O

-

Appearance: Colorless to light yellow liquid

-

Key Structural Features: The molecule possesses a benzoyl chloride backbone substituted with a fluorine atom and a trifluoromethyl group at positions 2 and 6, respectively. This substitution pattern significantly influences the electronic environment of the aromatic ring and the reactivity of the acyl chloride group.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data presented below is from the National Institute of Standards and Technology (NIST) database.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong | C=O stretch (acid chloride) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1315 | Strong | C-F stretch (trifluoromethyl) |

| ~1100 - 1200 | Strong | C-F stretch (aryl fluoride) |

| ~850 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on established chemical shift principles and data from structurally similar fluorinated and trifluoromethyl-substituted benzoyl derivatives. Experimental verification is recommended.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three signals corresponding to the three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | t | ~8.0 | H-4 |

| ~7.6 - 7.7 | d | ~8.0 | H-3 |

| ~7.5 - 7.6 | d | ~8.0 | H-5 |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carbonyl) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | C-H |

| ~130 | C-H |

| ~125 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~120 | C-H |

| ~115 (d, ²JCF ≈ 20 Hz) | C-CF₃ |

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

| ~ -110 to -120 | m | Ar-F |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 226/228 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 191 | Medium | [M - Cl]⁺ |

| 163 | Medium | [M - Cl - CO]⁺ |

| 145 | High | [C₇H₃F₄]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal or between two salt plates.

-

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). A small amount of a reference standard (e.g., TMS) may be added. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A range appropriate for aromatic and trifluoromethyl fluorine signals (e.g., +50 to -200 ppm).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) for EI or a standalone Mass Spectrometer for ESI.

-

Sample Preparation (EI): The sample is diluted in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC-MS (EI) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).

-

Ionization Energy: 70 eV.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound. The mass spectrum of this peak is then examined to determine the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both fluorine and a trifluoromethyl group on the benzoyl chloride moiety imparts unique electronic properties and metabolic stability to molecules, making it a valuable reagent for medicinal chemists and material scientists. This document outlines the primary synthetic route, detailed experimental protocols based on established chemical transformations, and relevant quantitative data.

Synthetic Pathway Overview

The most common and practical laboratory-scale synthesis of this compound involves a two-step process. The first step is the preparation of the precursor, 2-Fluoro-6-(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding acyl chloride.

A plausible synthetic route for 2-Fluoro-6-(trifluoromethyl)benzoic acid starts from 1-fluoro-3-(trifluoromethyl)benzene. This starting material can be ortho-lithiated and then carboxylated to yield the desired benzoic acid. The subsequent chlorination of the benzoic acid is typically achieved using a standard chlorinating agent such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.

Experimental Protocols

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid

This protocol is based on the ortho-lithiation and subsequent carboxylation of 1-fluoro-3-(trifluoromethyl)benzene.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

A solution of 1-fluoro-3-(trifluoromethyl)benzene in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

A solution of n-BuLi or LDA (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

-

An excess of crushed dry ice is then added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is acidified to a pH of approximately 1-2 with a hydrochloric acid solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Synthesis of this compound

This protocol describes the conversion of 2-Fluoro-6-(trifluoromethyl)benzoic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.[1]

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous dichloromethane (DCM) or toluene

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure using Thionyl Chloride:

-

To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in an anhydrous solvent (e.g., toluene or DCM) in a flask equipped with a reflux condenser and a gas trap, an excess of thionyl chloride (typically 2-3 equivalents) is added.

-

A catalytic amount of DMF (1-2 drops) is carefully added.

-

The reaction mixture is heated to reflux and maintained at this temperature until the evolution of gas (SO2 and HCl) ceases (typically 2-4 hours). The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Procedure using Oxalyl Chloride:

-

To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane at 0 °C, oxalyl chloride (typically 1.2-1.5 equivalents) is added dropwise.[1]

-

A catalytic amount of anhydrous DMF (e.g., 1-2 drops) is then added.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.[1] Gas evolution (CO, CO2, HCl) will be observed.

-

Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.[1]

-

The product is typically used in the next step without further purification, or it can be purified by vacuum distillation.[1]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. Please note that yields are highly dependent on the specific reaction conditions and scale.

Table 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid

| Parameter | Value | Reference |

| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | General Synthetic Route |

| Key Reagents | n-BuLi or LDA, CO2 | General Synthetic Route |

| Solvent | Anhydrous THF | General Synthetic Route |

| Reaction Temperature | -78 °C to room temperature | General Synthetic Route |

| Typical Yield | 60-80% | Estimated based on similar reactions |

| Purity | >98.0% (GC) | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzoic acid | [1] |

| Key Reagents | Thionyl chloride or Oxalyl chloride, cat. DMF | [1] |

| Solvent | Anhydrous DCM or Toluene | [1] |

| Reaction Temperature | Room temperature to reflux | [1] |

| Typical Yield | >90% | Estimated based on similar reactions |

| Purity | >97% |

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H3ClF4O | |

| Molecular Weight | 226.56 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 194 °C | |

| Density | 1.465 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 |

Table 4: Spectroscopic Data for Characterization

| Data Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), complex multiplet pattern due to F-H coupling. |

| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-160 ppm) with C-F couplings, CF3 carbon (quartet, δ ~120-125 ppm) with a large J(C,F) coupling constant. |

| ¹⁹F NMR | Aromatic fluorine (singlet or multiplet), CF3 group (singlet at approx. -60 to -65 ppm relative to CFCl3). |

| IR (Infrared) | Strong C=O stretch for acyl chloride (~1780-1815 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern including loss of Cl and COCl. |

Safety Considerations

-

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Thionyl chloride and oxalyl chloride are toxic and corrosive. They react violently with water to produce toxic gases (SO2/HCl and CO/CO2/HCl, respectively). These reagents must be handled with extreme care in a fume hood.

-

n-Butyllithium and LDA are pyrophoric and react violently with water. These reagents should be handled under an inert atmosphere (nitrogen or argon).

-

All reactions should be performed with appropriate safety precautions, and waste should be disposed of according to institutional guidelines.

This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a highly versatile and reactive acylating agent, distinguished by its unique substitution pattern which imparts significant electronic and steric properties. This technical guide provides a comprehensive overview of its core reactivity, applications in synthesis, and key experimental considerations. The strategic placement of a fluorine atom and a trifluoromethyl group ortho to the acyl chloride functionality makes this reagent an invaluable building block in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioactivity.[1] This document details its physicochemical properties, primary chemical transformations, and provides generalized experimental protocols for its use in common acylation reactions.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in a laboratory setting. This compound is a colorless to light yellow liquid that is corrosive and reacts with water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109227-12-5 | [2] |

| Molecular Formula | C₈H₃ClF₄O | [2][3] |

| Molecular Weight | 226.56 g/mol | [2][3] |

| Boiling Point | 194 °C (lit.) | [2] |

| Density | 1.465 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.452 (lit.) | [2] |

| Purity | ≥97% | [2][4] |

Safety Profile:

This compound is classified as a corrosive hazardous material.[2] It causes severe skin burns and eye damage. Standard personal protective equipment (PPE), including faceshields, chemical-resistant gloves, and goggles, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[2]

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly influenced by the ortho-substituents.

-

Electronic Effects: Both the fluorine and trifluoromethyl (CF₃) groups are strongly electron-withdrawing via the inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity makes it a potent acylating agent.

-

Steric Effects: The presence of two bulky groups in the ortho positions creates considerable steric hindrance around the reactive center. This can modulate its reactivity, potentially allowing for selective reactions with smaller nucleophiles over bulkier ones and influencing the rotational dynamics of the resulting amide or ester products.

References

Key Intermediates in the Synthesis of Fluoro-Substituted Benzoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluoro-substituted benzoyl chlorides are critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their unique electronic properties, conferred by the fluorine atom, often lead to enhanced biological activity and improved metabolic stability in the final products. This technical guide provides an in-depth exploration of the key intermediates and synthetic pathways involved in the production of these valuable compounds.

Core Synthetic Pathways and Key Intermediates

The synthesis of fluoro-substituted benzoyl chlorides primarily proceeds through two well-established routes, each characterized by distinct key intermediates:

-

Side-Chain Chlorination of Fluorotoluenes: This pathway involves the radical chlorination of the methyl group of a fluorotoluene derivative to form a fluoro-substituted benzotrichloride. This intermediate is then subjected to controlled hydrolysis to yield the desired benzoyl chloride. The pivotal intermediate in this route is the fluoro-substituted benzotrichloride .

-

Chlorination of Fluorobenzoic Acids: This classic approach involves the conversion of a fluoro-substituted benzoic acid to its corresponding acid chloride using a variety of chlorinating agents. The central intermediate in this pathway is the fluoro-substituted benzoic acid itself.

A less common but important route for specific substitution patterns involves the Friedel-Crafts acylation of fluorinated benzene derivatives .

This guide will now delve into the specifics of these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Pathway 1: Side-Chain Chlorination of Fluorotoluenes

This method is a robust and industrially significant route for producing fluoro-substituted benzoyl chlorides, particularly for ortho- and para-isomers. The key intermediate, a fluoro-substituted benzotrichloride, is synthesized and then hydrolyzed.

Key Intermediate: Fluoro-substituted Benzotrichloride

The synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene exemplifies this pathway. The first step is the exhaustive chlorination of the methyl group to yield 4-fluorotrichlorotoluene.

Reaction Scheme:

Caption: Synthesis of 4-Fluorobenzoyl Chloride via Side-Chain Chlorination.

A similar process is employed for the synthesis of o-fluorobenzoyl chloride, starting from o-fluorotoluene.[1]

Quantitative Data

| Starting Material | Intermediate | Final Product | Catalyst | Reaction Conditions | Yield | Purity | Reference |

| 4-Fluorotoluene | 4-Fluorotrichlorotoluene | 4-Fluorobenzoyl chloride | UV light (chlorination); FeCl3/ZnCl2 (hydrolysis) | Chlorination: 70-85 °C; Hydrolysis: 130 °C | 99.3% | 99.5% | [2] |

| o-Fluorotoluene | o-Fluorobenzyl trichloride | o-Fluorobenzoyl chloride | Azodiisobutyronitrile (AIBN) (chlorination); ZnCl2 (hydrolysis) | Chlorination: Heating; Hydrolysis: 125-130 °C | 98% | 99.5% | [1] |

Experimental Protocols

Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene [2]

-

Step 1: Synthesis of 4-Fluorotrichlorotoluene

-

Under the irradiation of an ultraviolet lamp, 4-fluorotoluene is reacted with chlorine gas at a temperature of 70-85 °C. The reaction proceeds until the formation of 4-fluorotrichlorotoluene is complete, which can be monitored by gas chromatography (GC).

-

-

Step 2: Hydrolysis to 4-Fluorobenzoyl Chloride

-

To a 500 mL three-necked flask containing 211.4 g (1 mol) of 4-fluorotrichlorotoluene, 1.7 mL (0.09 mol) of water is added with stirring.

-

The temperature is raised to 130 °C.

-

A composite catalyst of ferric trichloride and zinc chloride (FeCl3:ZnCl2 = 1:1, 6.4 g) is added.

-

The reaction is monitored by GC until the content of 4-fluorotrichlorotoluene is between 0.02-0.03%.

-

The product, 4-fluorobenzoyl chloride, is then purified by vacuum distillation at 120 °C under 2 kPa.

-

Synthesis of o-Fluorobenzoyl Chloride from o-Fluorotoluene [1]

-

Step 1: Synthesis of o-Fluorobenzyl trichloride

-

o-Fluorotoluene is mixed with triethanol and heated.

-

Azodiisobutyronitrile (AIBN) is added as a radical initiator, and chlorine gas is introduced to carry out the chlorination reaction, yielding the intermediate o-fluorobenzyl trichloride.

-

-

Step 2: Synthesis of o-Fluorobenzoyl Chloride

-

The obtained o-fluorobenzyl trichloride (2.97 mol) is heated to 125-130 °C under stirring with a slight negative pressure.

-

A 0.5% aqueous zinc chloride solution is slowly added dropwise over 3 hours.

-

The reaction is monitored by GC. If the conversion is incomplete, more zinc chloride solution is added.

-

The final product is purified by reduced-pressure distillation, collecting the fraction at 100-105 °C.

-

Pathway 2: Chlorination of Fluorobenzoic Acids

This is a versatile and widely used laboratory and industrial method for preparing a variety of fluoro-substituted benzoyl chlorides. The key intermediate is the corresponding fluorobenzoic acid, which is treated with a chlorinating agent.

Key Intermediate: Fluoro-substituted Benzoic Acid

Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), oxalyl chloride, and triphosgene.[3][4] The choice of reagent can depend on the scale of the reaction, the desired purity, and the specific properties of the starting material.

Reaction Scheme:

Caption: General Synthesis of Fluoro-substituted Benzoyl Chlorides from Fluorobenzoic Acids.

Quantitative Data

| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

| 4-Fluorobenzoic acid | Thionyl chloride | Not specified | Not specified | 60 °C for 30 min, then 80 °C for 2 hours | Not specified | [5] |

| 2,3,4,5-Tetrafluorobenzoic acid | Triphosgene | 1,2-Dichloroethane | DMF (5 mol%) | 353 K (80 °C) for 4 hours | 95% | [4] |

| 2,4-Dichloro-5-fluorobenzoic acid | Thionyl chloride | Not specified | DMF (1 drop) | 100 °C for 2 hours | 96.1% | [6] |

Experimental Protocols

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Triphosgene [4]

-

A 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

The mixture is heated to 353 K (80 °C).

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.

-

The product is then isolated, with a reported yield of 95%.

Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride using Thionyl Chloride [6]

-

To a reaction flask, add 2,4-dichloro-5-fluorobenzoic acid (120 g, 0.574 mol), thionyl chloride (73.6 g, 0.618 mol), and 1 drop of DMF.

-

Heat the mixture to 100 °C and stir for 2 hours. The reaction completion is monitored by liquid phase detection.

-

Excess thionyl chloride is removed by distillation at atmospheric pressure.

-

The product, 2,4-dichloro-5-fluorobenzoyl chloride, is then distilled under reduced pressure.

Pathway 3: Friedel-Crafts Reaction

For certain substitution patterns, a Friedel-Crafts reaction can be employed. For example, 2,4-dichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichlorofluorobenzene.

Key Intermediates in Friedel-Crafts Synthesis

The reaction proceeds through an intermediate generated by the Friedel-Crafts reaction, followed by hydrolysis. A dimeric side-product can also be converted to the final product through a series of steps.

Workflow Diagram:

Caption: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride via Friedel-Crafts Reaction.

Experimental Protocol Snippet

Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride from 2,4-Dichlorofluorobenzene [6]

-

Add 2,4-dichlorofluorobenzene (100 g, 0.606 mol) to carbon tetrachloride (107.4 g, 0.667 mol) and stir to dissolve.

-

Add ferric trichloride (1.52 g, 9.3 mmol) as a catalyst.

-

Heat the mixture to 70 °C and maintain for 2 hours. Liquid phase detection is used to monitor the disappearance of the starting material.

-

The subsequent steps involve hydrolysis of the intermediate and conversion of a dimeric side product through hydrolysis, oxidation, and acylation to achieve a total yield of over 88%.

Conclusion

The synthesis of fluoro-substituted benzoyl chlorides relies on well-defined pathways with specific key intermediates. The choice of synthetic route is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the scale of production. For large-scale manufacturing of simple isomers, the side-chain chlorination of fluorotoluenes is often preferred due to its efficiency and high yields. For more complex or varied substitution patterns, the chlorination of the corresponding fluorobenzoic acids offers greater flexibility. A thorough understanding of these pathways, intermediates, and reaction conditions is essential for researchers and professionals in the fields of drug discovery and fine chemical synthesis.

References

- 1. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

Physical properties of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Quantitative Physical Properties

The primary physical characteristics of this compound are summarized in the table below for easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 194 °C | at standard atmospheric pressure |

| Density | 1.465 - 1.47 g/mL | at 25 °C |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following outlines standard methodologies that are typically employed for determining the boiling point and density of liquid organic compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a boiling point of 194 °C, a standard distillation method or a digital boiling point apparatus would be appropriate.

-

Apparatus: A round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

A small sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

-

For accuracy, the atmospheric pressure should be recorded, and a pressure correction can be applied if it deviates significantly from standard pressure.

-

2.2. Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it is commonly determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant-temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is measured again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Molecular Structure and Physical Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of highly electronegative fluorine atoms and the acyl chloride group leads to a polar molecule with significant intermolecular forces, resulting in a relatively high boiling point and density.

Caption: Influence of structural components on physical properties.

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility characteristics of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS No. 109227-12-5). Due to the compound's high reactivity, this document emphasizes the critical interplay between solubility and chemical stability in various organic solvents. Quantitative solubility data for this specific compound is not widely published; therefore, this guide focuses on qualitative solubility based on the reactivity of its acyl chloride functional group and provides a robust experimental framework for determination.

Core Concepts: Reactivity Over Traditional Solubility

This compound is an acyl chloride. The primary factor governing its interaction with organic solvents is the high electrophilicity of the carbonyl carbon. This makes the compound highly susceptible to nucleophilic attack, particularly from protic solvents (those containing acidic protons, such as -OH or -NH groups).

Consequently, when considering "solubility," it is crucial to distinguish between:

-

True Solubility: The dissolution of the compound in a solvent without chemical alteration. This is typically observed in inert, aprotic solvents.

-

Solvolysis: A chemical reaction where the solvent acts as a nucleophile, leading to the decomposition of the acyl chloride. This occurs rapidly in protic solvents.[1][2][3]

Data Presentation: Qualitative Solubility and Reactivity Profile

The following table summarizes the expected behavior of this compound with common classes of organic solvents. This assessment is based on the established reactivity of benzoyl chlorides.[4][5][6][7]

| Solvent Class | Representative Solvents | Expected Interaction | Suitability as a Solvent |

| Protic Solvents | |||

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) : Rapidly reacts to form the corresponding ester and hydrochloric acid.[1][8] | Unsuitable : Do not use for dissolution unless ester formation is the intended reaction. |

| Water | Water, Aqueous Buffers | Highly Reactive (Hydrolysis) : Reacts vigorously, often fuming, to produce 2-Fluoro-6-(trifluoromethyl)benzoic acid and HCl.[1][3][5] | Unsuitable : Must be handled under strictly anhydrous conditions. |

| Amines (Primary/Sec) | Diethylamine, Aniline | Highly Reactive : Reacts rapidly to form the corresponding amide.[1][8] | Unsuitable : Do not use as a solvent unless amide formation is the intended reaction. |

| Aprotic Solvents | |||

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Generally Soluble/Miscible : High likelihood of true solubility with minimal reaction under anhydrous conditions.[4][9] | Suitable : Excellent choice for reactions and analysis. Must be anhydrous. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Generally Soluble/Miscible : Good solubility is expected. Caution with aged THF which may contain peroxide and water.[4][6] | Suitable : Widely used. Ensure solvent is anhydrous and peroxide-free. |

| Hydrocarbons | Hexanes, Toluene, Benzene | Generally Soluble/Miscible : Good solubility expected, particularly in aromatic hydrocarbon solvents.[4] | Suitable : Toluene is a common choice. Ensure solvent is anhydrous. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally Soluble/Miscible : Good solubility expected.[10][11] | Suitable : Use with caution, as enolates can react under basic conditions. Must be anhydrous. |

| Esters | Ethyl Acetate | Generally Soluble/Miscible : Good solubility is expected. | Suitable : Must be anhydrous. |

| Other Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Generally Soluble/Miscible : Good solubility. DMF can catalyze some reactions.[12] | Suitable : Use with caution and ensure solvent is anhydrous. |

Experimental Protocol: Gravimetric Method for Solubility in Aprotic Solvents

This protocol details a standard method for determining the solubility of a reactive compound like this compound in a chosen anhydrous, aprotic solvent.

Objective: To determine the concentration (e.g., in g/L or mg/mL) of a saturated solution of the title compound in a specific anhydrous solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected anhydrous aprotic solvent (e.g., Dichloromethane)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or stirring plate with water bath

-

Glass vials with PTFE-lined screw caps

-

Inert gas (Nitrogen or Argon) supply

-

Syringes and needles

-

Syringe filters (0.2 µm, PTFE)

-

Volumetric flasks

Procedure:

-

Preparation of Solvent: Ensure the chosen solvent is certified anhydrous or has been appropriately dried using standard laboratory techniques (e.g., distillation from a drying agent, passage through activated alumina).

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere to exclude atmospheric moisture.[1] A glove box or Schlenk line is recommended.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some undissolved material remains visible after equilibration.

-

Solvent Addition: Add a precisely known volume or mass of the anhydrous solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

-

Sample Extraction: Carefully draw a clear aliquot of the supernatant into a dry, gas-tight syringe fitted with a PTFE syringe filter. This step must be performed without disturbing the settled solid.

-

Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure.

-

Weigh the flask containing the non-volatile solute residue.

-

The mass of the dissolved solute is the final mass of the flask minus its initial tare mass.

-

-

Calculation:

-

Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

-

Perform the experiment in triplicate to ensure reproducibility.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to handling and using this compound.

Caption: Logical workflow for selecting a suitable solvent.

Caption: Experimental workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

- 7. fiveable.me [fiveable.me]

- 8. savemyexams.com [savemyexams.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 11. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 109227-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical compound identified by CAS number 109227-12-5. The internationally recognized IUPAC name for this compound is 2-fluoro-6-(trifluoromethyl)benzoyl chloride . It is a highly versatile and reactive fluorinated aromatic compound, primarily utilized as a key building block in the synthesis of complex organic molecules. Its unique structure, featuring both fluoro and trifluoromethyl groups, makes it an invaluable reagent in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[1][2][3] The incorporation of these fluorine-containing moieties can significantly enhance the metabolic stability, bioactivity, and other physicochemical properties of the target molecules.[1][2][3] This guide summarizes its chemical and physical properties, primary applications in organic synthesis, and essential safety and handling information.

Chemical Identity and Properties

This compound is a derivative of benzoyl chloride with fluoro and trifluoromethyl substituents on the aromatic ring. These electron-withdrawing groups contribute to its high reactivity, particularly in acylation reactions.[3]

Table 1: Physicochemical Properties of CAS 109227-12-5

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 109227-12-5 | [2][4][5][6] |

| Molecular Formula | C₈H₃ClF₄O | [2][5][7][8] |

| Molecular Weight | 226.56 g/mol | [4][5] |

| Appearance | Colorless to nearly colorless clear liquid | [2] |

| Boiling Point | 194 °C | [2][7] |

| Density | 1.465 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.452 | [2][7] |

| Synonyms | α,α,α,6-Tetrafluoro-o-toluoyl chloride | [1][2] |

| InChI Key | ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |

| SMILES String | Fc1cccc(c1C(Cl)=O)C(F)(F)F |

Role in Organic Synthesis and Applications

This compound is not typically studied for its own biological activity. Instead, it serves as a critical intermediate in multi-step synthetic pathways. Its primary function is to introduce the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into a target molecule.

Key Applications

-

Pharmaceutical Synthesis : It is a valuable reagent for creating biologically active compounds. The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

-

Agrochemical Development : Used in the formulation of modern pesticides and herbicides, where the fluorinated structure contributes to the efficacy and stability of the active ingredients.[1][2]

-

Materials Science : Employed in the synthesis of specialized polymers and other advanced materials where unique electronic and physical properties are required.[3]

The diagram below illustrates the role of this compound as a foundational building block in the synthesis of more complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. a2bchem.com [a2bchem.com]

- 4. CAS RN 109227-12-5 | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. CAS 109227-12-5 this compound 109227125 | Chemical e-data Search [en.chem-edata.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile acylating agent of significant interest in the fields of pharmaceutical and agrochemical research. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the acyl chloride functionality, imparts distinct electronic and steric properties that can be strategically exploited in organic synthesis. The incorporation of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into molecules can enhance their metabolic stability, binding affinity, and bioavailability, making this reagent a valuable building block in the design and development of novel bioactive compounds.

These application notes provide an overview of the two primary types of acylation reactions where this compound is employed: N-acylation of amines/anilines and Friedel-Crafts acylation of electron-rich aromatic compounds. Detailed experimental protocols for representative reactions are provided, along with a summary of typical reaction parameters.

Key Applications

-

Pharmaceutical Synthesis: Used as a key intermediate in the creation of complex drug molecules, where the fluorine and trifluoromethyl groups can improve the pharmacological profile of the final compound.[1]

-

Agrochemical Development: Employed in the formulation of advanced herbicides and pesticides, leveraging the unique chemical properties conferred by the fluorinated substituents to enhance efficacy.[1]

-

Materials Science: Utilized in the modification of polymers and coatings to improve chemical resistance and overall material performance.

Reaction Types and Mechanisms

N-Acylation of Amines and Anilines

N-acylation is a fundamental transformation that involves the reaction of an amine or aniline with an acylating agent, such as this compound, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: N-Acylation reaction pathway.

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of this compound, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to generate a highly electrophilic acylium ion. This electrophile is then attacked by the π-electrons of an electron-rich aromatic compound (arene). The resulting ketone product is generally less reactive than the starting arene, preventing further acylation.

Caption: Friedel-Crafts acylation workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for acylation reactions. Please note that specific results may vary depending on the substrate and precise reaction conditions.

| Reaction Type | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Acylation | Aniline | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >90 (Typical) |

| N-Acylation | Substituted Anilines | Pyridine | Dichloromethane | 0 to RT | 3 - 6 | 85-95 (Typical) |

| Friedel-Crafts | Anisole | AlCl₃ | Dichloromethane | 0 to RT | 2 - 4 | 75-85 (Typical) |

| Friedel-Crafts | Toluene | AlCl₃ | 1,2-Dichloroethane | 0 to RT | 3 - 5 | 70-80 (Typical) |

Experimental Protocols

Protocol 1: N-Acylation of Aniline

Objective: To synthesize N-phenyl-2-fluoro-6-(trifluoromethyl)benzamide.

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred aniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Protocol 2: Friedel-Crafts Acylation of Anisole

Objective: To synthesize (4-methoxyphenyl)(2-fluoro-6-(trifluoromethyl)phenyl)methanone.

Materials:

-

This compound

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

Addition of Arene: To this mixture, add anisole (1.1 equivalents) dropwise from the dropping funnel over a period of 20-30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Synthesis of Amides with 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals